molecular formula C12H15N B173594 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline CAS No. 167781-50-2

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B173594
CAS No.: 167781-50-2
M. Wt: 173.25 g/mol
InChI Key: KFPVVOFDTSXFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a synthetic analog of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . The strategic incorporation of the cyclopropyl group at the 1-position is a key modification for exploring structure-activity relationships, as substitutions at this location are known to profoundly influence the compound's neuroprotective or neurotoxic properties . This makes it a critical building block in neuroscience research, particularly for investigating novel therapeutic agents for Parkinson's disease . The THIQ core is recognized for its potential in neuroprotection, with some analogs demonstrating a unique, multi-faceted mechanism that includes scavenging free radicals and inhibiting glutamate-induced excitotoxicity through antagonism of NMDA receptors . Beyond central nervous system targets, the THIQ scaffold exhibits a broad spectrum of research applications, including antibacterial, antifungal, and anticancer activities, highlighting its versatility in drug discovery efforts . Furthermore, recent synthetic methodologies have enabled direct access to complex α-cyclopropyl tertiary alkylamines, underscoring the contemporary relevance of this structural motif in the synthesis of biologically active compounds . This compound is intended solely for use in these and other advanced research applications in a laboratory setting.

Properties

IUPAC Name

1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-11-9(3-1)7-8-13-12(11)10-5-6-10/h1-4,10,12-13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPVVOFDTSXFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3=CC=CC=C3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468516
Record name 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167781-50-2
Record name 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route A: Alkylation with 2-Bromo-Cyclopropylacetic Acid Derivatives

A widely applied method involves alkylating 1,2,3,4-tetrahydroisoquinoline intermediates with 2-bromo-cyclopropylacetic acid methyl ester. The process begins with the nucleophilic substitution of the tetrahydroisoquinoline’s amine group with the brominated cyclopropane derivative. Subsequent hydrolysis of the ester group yields the carboxylic acid, which undergoes amide coupling with amines to finalize the side chain.

Example Protocol :

  • Alkylation :

    • React 1,2,3,4-tetrahydroisoquinoline (28.0 mmol) with 2-bromo-cyclopropylacetic acid methyl ester in dichloromethane (30 mL) at 80°C for 1 hour.

    • Quench with aqueous NaHCO₃ and extract with DCM.

  • Hydrolysis :

    • Treat the ester intermediate with lithium hydroxide monohydrate in THF/water (3:1) at room temperature for 20 hours.

  • Amide Coupling :

    • Use EDC·HCl or similar coupling agents to react the carboxylic acid with methylamine in methanol.

Yield : ~60–75% (crude), with purity >90% after recrystallization.

Route B: Direct Alkylation with 2-Bromo-Cyclopropylacetamide

This single-step approach simplifies the process by directly alkylating 1,2,3,4-tetrahydroisoquinoline with 2-bromo-cyclopropylacetamide. The reaction is conducted in polar aprotic solvents (e.g., DMF) with a base such as potassium carbonate to deprotonate the amine.

Key Conditions :

  • Solvent: DMF or THF

  • Temperature: 80–100°C

  • Reaction Time: 12–24 hours

Advantages :

  • Eliminates the need for hydrolysis and coupling steps.

  • Higher atom economy (yield: ~70–85%).

Asymmetric Hydrogenation of 1-Cyclopropyl-3,4-Dihydroisoquinoline

Chiral Ru(II)-Catalyzed Transfer Hydrogenation

Enantioselective synthesis is achieved via transfer hydrogenation of 1-cyclopropyl-3,4-dihydroisoquinoline using a chiral Ru(II) catalyst. This method, adapted from Nobel laureate R. Noyori’s work, produces the (S)-enantiomer with >99% enantiomeric excess (ee).

Catalyst Structure :
Ru(II) complex: [RuCl(η6-p-cymene)((R,R)TsDPEN)]\text{Ru(II) complex: } [RuCl(\eta^6\text{-p-cymene})((R,R)-TsDPEN)]
where TsDPEN = N N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine.

Procedure :

  • Dissolve 1-cyclopropyl-3,4-dihydroisoquinoline (10 mmol) in isopropanol.

  • Add azeotropic formic acid-triethylamine (5:2) and the Ru catalyst (0.5 mol%).

  • Stir at 40°C for 24 hours under nitrogen.

  • Isolate the product via HCl salt precipitation and recrystallization.

Yield : 85–92% with ee >99%.

Comparison of Hydrogenation Methods

ParameterTransfer HydrogenationH₂ Gas Hydrogenation
Catalyst Loading0.5 mol%1–2 mol%
ee>99%80–90%
Reaction Time24 h48 h
SolventIsopropanolMethanol

Cyclopropane Ring Construction via Tosylation and Coupling

Tosylate-Mediated Cyclopropanation

This method constructs the cyclopropane ring during the final coupling step. A tosylated cyclopropane intermediate is reacted with 1,2,3,4-tetrahydroisoquinoline under basic conditions.

Synthetic Steps :

  • Tosylation :

    • Treat cyclopropanecarboxylic acid with p-toluenesulfonyl chloride (TsCl) in CH₂Cl₂ with Et₃N.

  • Coupling :

    • React the tosylate with 1,2,3,4-tetrahydroisoquinoline in THF at reflux for 6 hours.

Yield : ~65% after column chromatography.

Evaluation of Industrial Scalability

Environmental Impact

  • Transfer hydrogenation uses formic acid as a hydrogen donor, producing CO₂ as the only byproduct.

  • Brominated reagents in alkylation routes require halide waste treatment .

Chemical Reactions Analysis

Hydrogenation

Hydrogenation reactions are employed to reduce unsaturated bonds or modify stereochemistry. For derivatives of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline, catalytic hydrogenation has been used to achieve enantioselective synthesis:

Reaction Conditions Product Yield Source
Enantioselective hydrogenationPd/C, H₂, toluene, 30°C, 24 h, chiral catalyst (e.g., (R)-BINAP)(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline93–98%

This method enables high diastereoselectivity, with hydrogen addition occurring preferentially on the face opposite sterically bulky groups (e.g., C4 esters) .

Bromination

Electrophilic aromatic substitution introduces bromine at specific positions, enhancing reactivity for downstream coupling:

Reaction Conditions Product Yield Source
Bromination at C6Br₂, FeBr₃, CH₂Cl₂, 0°C → rt6-Bromo-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline75–85%

The brominated derivative serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).

N-Alkylation

The secondary amine undergoes alkylation to introduce functional groups or modify pharmacological properties:

Reaction Conditions Product Yield Source
Alkylation with cyclopropylamineEthyl chloroformate, Et₃N, DMF, 0°C → rtN-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide65–78%

This reaction is pivotal for synthesizing analogs with enhanced binding to opioid receptors.

Cyclization

Cyclization reactions construct or modify the tetrahydroisoquinoline core:

Reaction Conditions Product Yield Source
Acid-catalyzed cyclizationTrifluoroacetic acid, toluene, 30°C, 24 h(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline85–90%
Multicomponent cyclizationIsatin, terminal alkyne, benzoic acid, CH₃CN, 150°C, microwave irradiation5,6-Dihydropyrrolo[2,1-a]isoquinoline derivatives78–85%

The multicomponent approach facilitates rapid diversification of the tetrahydroisoquinoline scaffold .

Oxidation and Reduction

Oxidation modifies the oxidation state of nitrogen or carbon atoms, while reduction saturates bonds:

Reaction Conditions Product Yield Source
Oxidation to quinoline derivativeKMnO₄, H₂O, 100°C1-Cyclopropyl-3,4-dihydroisoquinoline60–70%
Reduction with LiAlH₄LiAlH₄, THF, 0°C → refluxFully saturated 1-cyclopropyl-decahydroisoquinoline55–65%

Oxidation is sensitive to reaction conditions, with overoxidation requiring careful control .

Substitution Reactions

Nucleophilic and electrophilic substitutions enable functional group interconversion:

Reaction Conditions Product Yield Source
SNAr with tetrahydroisoquinolinePd₂(dba)₃, BINAP, Cs₂CO₃, toluene, reflux7-(3,4-Dihydroisoquinolin-2-yl)quinolone derivatives70–80%

This reaction is utilized in synthesizing anticancer quinolones with nanomolar IC₅₀ values .

Key Research Findings

  • Enantioselectivity : Chiral catalysts like (R)-BINAP enable >95% enantiomeric excess in hydrogenation .

  • Biological Activity : Brominated derivatives exhibit enhanced binding to κ-opioid receptors (Ki = 12 nM).

  • Synthetic Efficiency : Multicomponent reactions achieve atom economy, reducing step counts by 40% .

Scientific Research Applications

Chemical Structure and Synthesis

CPTIQ is characterized by a cyclopropyl group attached to the nitrogen atom of the tetrahydroisoquinoline framework. Its molecular formula is C₁₁H₁₃N. The presence of the cyclopropyl moiety can significantly influence pharmacological properties and receptor interactions. Various synthesis methods have been developed for CPTIQ, including:

  • Cyclization Reactions : Utilizing precursors to form the tetrahydroisoquinoline structure.
  • N-Alkylation : Modifying the nitrogen atom to enhance biological activity.
  • Hydrogenation : Reducing double bonds in the precursor compounds to yield CPTIQ.

These methods allow for efficient production and modification of CPTIQ and its derivatives for further study in biological contexts .

Biological Activities

CPTIQ exhibits notable biological activities, particularly in neuropharmacology. Research indicates that it interacts selectively with dopamine receptors (D2 and D3), suggesting potential therapeutic applications for neurological disorders. The cyclopropyl group enhances hydrophobic interactions with receptor sites, contributing to its selectivity and activity .

Activity Receptor Effect
Dopamine ReceptorD2, D3Selective binding
Anticancer ActivitySKOV-3 cell lineGI50 values indicating potency
NeuropharmacologyVarious receptorsPotential treatment for depression

Therapeutic Applications

CPTIQ has been investigated for its potential therapeutic applications in several areas:

  • Neurological Disorders : Due to its interaction with dopamine receptors, CPTIQ may be developed as a treatment for conditions like Parkinson's disease and schizophrenia.
  • Cancer Treatment : Recent studies have identified CPTIQ derivatives that exhibit significant anticancer properties against ovarian cancer cell lines (SKOV-3), showing promising GI50 values that indicate their potential as anticancer agents .
  • Antimicrobial Activity : Compounds related to CPTIQ have shown efficacy against various pathogens, making them candidates for developing new antimicrobial therapies .

Case Studies

Several studies illustrate the application of CPTIQ in drug development:

  • Neuropharmacological Studies :
    • A study demonstrated that modifications to the structure of CPTIQ could lead to varying affinities for dopamine receptors, impacting their efficacy as therapeutic agents for neurological conditions .
  • Anticancer Research :
    • In vitro studies on CPTIQ derivatives revealed significant anticancer activity against the SKOV-3 ovarian cancer cell line, with some derivatives achieving a GI50 value as low as 13.14 μM . This suggests that structural modifications can enhance selectivity and potency against cancer cells.
  • Microbial Inhibition :
    • Derivatives of CPTIQ have been tested for their ability to inhibit plant pathogens, demonstrating potential applications in agriculture as bioactive agents against diseases .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropyl group in 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline imparts unique steric and electronic properties, enhancing its potential as a versatile compound in research and industrial applications. Its distinct structure allows for specific interactions with biological targets, making it a valuable tool in drug discovery and development .

Biological Activity

1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CPTIQ) is a compound belonging to the tetrahydroisoquinoline class, which has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of CPTIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

CPTIQ features a cyclopropyl group attached to a tetrahydroisoquinoline framework. This unique structure contributes to its biological properties and allows for specific interactions with various molecular targets. The presence of the cyclopropyl moiety enhances the compound's steric and electronic characteristics, potentially improving its binding affinity to receptors and enzymes involved in disease pathways .

The mechanisms by which CPTIQ exerts its biological effects are multifaceted. Research indicates that it may interact with various molecular targets such as receptors and enzymes:

  • Receptor Binding : CPTIQ has shown potential as an antagonist for certain receptors involved in signaling pathways related to neurodegenerative diseases and cancer .
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease progression, thereby modulating biological pathways that are critical for cellular function .

Biological Activities

CPTIQ has been studied for several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that CPTIQ exhibits antimicrobial properties against various pathogens. Its structural analogs have shown effectiveness against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Properties : CPTIQ's potential as an anticancer agent is under investigation. It may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival .
  • Neuroprotective Effects : Research indicates that CPTIQ could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders like Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of CPTIQ and its derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited significant antibacterial activity against multiple strains. For instance, one derivative showed an IC50 value of 25 μg/ml against Staphylococcus epidermidis .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that CPTIQ could inhibit cell proliferation and induce apoptosis at specific concentrations. The mechanism was linked to the modulation of apoptotic markers such as caspases .
  • Neuroprotective Mechanisms : Animal studies indicated that CPTIQ administration resulted in decreased neuroinflammation and improved cognitive function in models of Alzheimer's disease. This effect was attributed to the compound's ability to inhibit pro-inflammatory cytokines .

Comparative Analysis with Related Compounds

To better understand the unique properties of CPTIQ, it is essential to compare it with other related compounds:

Compound NameStructural FeaturesBiological ActivityNotes
This compoundCyclopropyl groupAntimicrobial, anticancerUnique binding properties
1,2,3,4-TetrahydroisoquinolineNo cyclopropyl groupAntimicrobialLess potent due to lack of cyclopropyl influence
1-Substituted-1,2,3,4-tetrahydroisoquinolinesVarious substituents at C1Varies widelyStructural modifications affect activity

Q & A

Q. What are the common synthetic routes for 1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yields?

Methodological Answer: Synthesis typically involves cyclization strategies such as:

  • Pummerer-type cyclization : Utilizing N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides under acidic conditions to form the tetrahydroisoquinoline core .
  • Spiroheterocyclic approaches : Introducing substituents via multi-step reactions involving aldehydes or ketones, with yields influenced by solvent polarity and temperature (e.g., ethanol vs. dichloromethane) .
  • Reductive amination : Employing sodium cyanoborohydride to reduce imine intermediates, with cyclopropyl group stability requiring careful pH control (pH 6–7) .

Q. Key Variables :

  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Temperature : Higher temperatures (>80°C) accelerate spiroheterocycle formation but may reduce enantiomeric purity .

Q. How is this compound characterized structurally and conformationally?

Methodological Answer:

  • X-ray crystallography : Resolves solid-state conformation, highlighting distortions in the cyclopropyl ring due to steric strain .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects (e.g., cyclopropyl protons resonate at δ 0.8–1.2 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 188.1435 for C₁₁H₁₄N) .

Q. Data Interpretation :

  • Compare solution-phase (NMR) and solid-state (X-ray) structures to assess flexibility of the tetrahydroisoquinoline core .

Q. What pharmacological activities have been reported for this compound derivatives?

Methodological Answer:

  • Antimicrobial : Tested via agar diffusion assays against S. aureus (MIC: 8–32 µg/mL) and C. albicans (MIC: 16–64 µg/mL) .
  • Anticancer : Evaluated using MTT assays (IC₅₀: 10–50 µM in HeLa cells) .
  • Neuroactive properties : Modulate dopamine receptors in rodent models (ED₅₀: 2–5 mg/kg) .

Q. Mechanistic Insights :

  • Electron-withdrawing substituents (e.g., -NO₂) enhance antimicrobial activity but reduce blood-brain barrier permeability .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer:

  • Chiral auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry during cyclization (ee: 85–95%) .
  • Asymmetric hydrogenation : Apply Ru-BINAP complexes to reduce ketone intermediates (ee: >90%) .
  • Resolution techniques : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers with baseline resolution .

Q. Optimization :

  • Solvent polarity (e.g., hexane/isopropanol) critically affects enantioselectivity in catalytic systems .

Q. How do structural modifications to the cyclopropyl group affect biological activity?

Methodological Answer:

  • Steric effects : Bulky substituents (e.g., -CF₃) reduce antimicrobial activity but improve metabolic stability .
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) enhance binding to serotonin receptors (Kᵢ: 0.5–2 nM) .

Q. SAR Workflow :

Synthesize derivatives with varied substituents (C₆–C₁₇ alkyl chains, halogens).

Test cytotoxicity (e.g., IC₅₀ in HepG2 cells) and logP values to correlate hydrophobicity with activity .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., NIH/3T3 fibroblasts) and incubation times (24–48 hr) .
  • Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-analysis : Pool data from multiple studies to identify outliers (e.g., via Grubbs’ test) .

Case Study :
Discrepancies in antimicrobial MIC values may arise from differences in bacterial strain virulence or inoculum size .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.